4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one

Lipophilicity Physicochemical property profiling ADME prediction

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one (CAS 2060046-75-3) is a synthetic heterocyclic compound belonging to the spirocyclic pyrazole family, characterized by a 2-azaspiro[4.4]nonan-1-one core bearing a 1-(2-methylpropyl)-1H-pyrazol-5-yl substituent at the 4-position. With a molecular formula of C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol, this compound is a member of a broader structural class that has attracted significant attention in medicinal chemistry for sigma receptor (σ₁/σ₂) ligand development and kinase inhibitor programs.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B13211918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=CC=N1)C2CNC(=O)C23CCCC3
InChIInChI=1S/C15H23N3O/c1-11(2)10-18-13(5-8-17-18)12-9-16-14(19)15(12)6-3-4-7-15/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,16,19)
InChIKeyOCUBLKDRQHSKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one (CAS 2060046-75-3): Procurement-Grade Spirocyclic Pyrazole Scaffold for Medicinal Chemistry Screening


4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one (CAS 2060046-75-3) is a synthetic heterocyclic compound belonging to the spirocyclic pyrazole family, characterized by a 2-azaspiro[4.4]nonan-1-one core bearing a 1-(2-methylpropyl)-1H-pyrazol-5-yl substituent at the 4-position . With a molecular formula of C₁₅H₂₃N₃O and a molecular weight of 261.36 g/mol, this compound is a member of a broader structural class that has attracted significant attention in medicinal chemistry for sigma receptor (σ₁/σ₂) ligand development and kinase inhibitor programs [1]. The compound is currently offered as a screening-grade research chemical, and its differentiation from close N-alkyl pyrazole analogs rests primarily on its physicochemical property profile and structural features rather than on publicly reported target-specific potency data.

Why In-Class N-Alkyl Pyrazole Azaspiro Analogs Cannot Be Interchanged with 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one


Within the series of 4-(1-alkyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one analogs — spanning methyl, ethyl, propyl, isopropyl, and isobutyl N-substituents — the identity of the alkyl group governs critical molecular properties including lipophilicity (calculated logP), steric bulk, conformational flexibility, and predicted membrane permeability . In the sigma receptor ligand chemotype, minor alkyl-chain modifications (e.g., ethyl → propyl → isobutyl) have been shown to shift σ₁ versus σ₂ subtype selectivity, alter hERG channel liability, and modulate CYP450 inhibition profiles by over an order of magnitude in structurally related cycloalkyl-annelated pyrazole series [1]. Consequently, substituting a propyl or isopropyl analog for the isobutyl derivative in a screening cascade or SAR campaign without confirmatory profiling introduces the risk of misleading structure-activity conclusions and missed hit-optimization opportunities.

Quantitative Differentiation Evidence for 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one Versus Closest Analogs


Calculated Lipophilicity (clogP) Differentiation: Isobutyl vs. Linear Propyl and Isopropyl Analogs

The calculated partition coefficient (clogP) for the target isobutyl derivative is estimated at approximately 2.9–3.1 (ChemDraw/ChemAxon prediction for C₁₅H₂₃N₃O), compared to clogP ≈ 2.3–2.5 for the n-propyl analog (4-(1-propyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one, CAS 2059966-81-1, C₁₄H₂₁N₃O, MW 247.3 g/mol) and clogP ≈ 2.2–2.4 for the isopropyl analog (C₁₄H₂₁N₃O, MW 247.3 g/mol) . The additional methylene unit and branched topology of the isobutyl group increase calculated lipophilicity by approximately 0.5–0.8 logP units, placing the compound closer to the optimal CNS drug-like lipophilicity range (clogP 2–4) reported for brain-penetrant sigma receptor ligands [1]. This represents a predicted logD₇.₄ increment of roughly 0.4–0.7 units relative to the linear propyl congener, which may translate into measurably different membrane partitioning and non-specific protein binding under standardized PAMPA or equilibrium dialysis assay conditions.

Lipophilicity Physicochemical property profiling ADME prediction

Molecular Weight and Heavy Atom Count Advantage in Ligand Efficiency Optimization

The target compound (MW = 261.36 g/mol, 19 heavy atoms) occupies a differentiated position in the molecular weight continuum of the N-alkyl azaspiro pyrazole series. By comparison, the unsubstituted or methyl-substituted base scaffold (4-(1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane, CAS 2060058-86-6) has a molecular weight of only 191.27 g/mol (14 heavy atoms), while the ethyl analog (CAS 2060020-50-8) has MW ≈ 233.3 g/mol (17 heavy atoms) . The isobutyl compound thus offers an incremental MW increase of approximately 70 Da over the core scaffold, which translates to a heavy-atom count of 19 versus 14–17 for lower homologs. In the context of sigma receptor ligand development, where lead compounds in the spirocyclic pyranopyrazole class achieve sub-nanomolar Kᵢ values with MW ranging from 300 to 450 Da [1], the 261 Da isobutyl analog resides in the lower-to-mid molecular weight range favorable for downstream optimization (addition of substituents without exceeding Ro5 limits). This MW position permits greater synthetic headroom for property-guided optimization compared to the already bulkier analogs.

Ligand efficiency Fragment-based screening Lead optimization

Steric and Conformational Differentiation: Branched Isobutyl vs. Linear and α-Branched Alkyl Substituents

The 2-methylpropyl (isobutyl) group on the pyrazole N-1 position introduces a β-branched alkyl topology (CH₂-CH(CH₃)₂) that is structurally distinct from both the linear n-propyl chain (CH₂-CH₂-CH₃) and the α-branched isopropyl group (CH(CH₃)₂). The isobutyl substituent has a calculated Taft steric parameter (Eₛ) of approximately −0.93, compared to −0.36 for n-propyl, −0.47 for isopropyl, and −0.07 for ethyl [1]. The larger steric demand of the isobutyl group (nearly 2.6-fold greater than n-propyl by Eₛ magnitude) combined with its unique conformational profile — featuring a rotatable CH₂ spacer before the branching point — may differentially influence the pyrazole ring's spatial presentation relative to the azaspiro core compared to the directly attached isopropyl group. In published spirocyclic sigma-1 ligand SAR, the cyclohexylmethyl derivative (which shares the 'methylene spacer + branched cyclic alkyl' motif with the isobutyl group) achieved Kᵢ (σ₁) = 0.55 nM, while the directly attached isopentenyl analog showed Kᵢ (σ₁) = 1.6 nM, a ~3-fold difference attributed to conformational factors [2]. This precedent supports the hypothesis that the isobutyl group's distinct conformational and steric signature may produce target-binding outcomes that differ measurably from those of the isopropyl or n-propyl congeners when profiled under identical assay conditions.

Conformational analysis Steric parameters Structure-activity relationships

Procurement-Relevant Application Scenarios for 4-[1-(2-Methylpropyl)-1H-pyrazol-5-yl]-2-azaspiro[4.4]nonan-1-one (CAS 2060046-75-3)


Sigma-1 Receptor Ligand Screening Library Expansion with Physicochemical Diversity

The isobutyl analog fills a specific physicochemical niche (predicted clogP ~2.9–3.1, MW 261 Da) within a sigma-1 receptor-focused screening deck that includes lower-lipophilicity ethyl (clogP ~1.7–2.0) and propyl (clogP ~2.3–2.5) congeners. Procurement of the full alkyl series — including the isobutyl variant — enables systematic exploration of lipophilicity-dependent SAR, which has been shown in the spirocyclic pyranopyrazole class to modulate sigma-1 affinity by over 10-fold across a clogP range of 2–5 [1]. The isobutyl compound's distinct β-branched topology further provides conformational diversity absent from linear-chain or α-branched analogs.

Kinase Selectivity Panel Profiling of Spirocyclic Pyrazole Scaffolds

Given that spirocyclic pyrazole derivatives have been disclosed as receptor tyrosine kinase (RTK) inhibitors in patent literature, including as Aurora-2 and GSK-3 inhibitors [2], the isobutyl-substituted azaspiro[4.4]nonan-1-one scaffold may be incorporated into broad kinase selectivity panels (e.g., 50–100 kinase screens) to assess whether the isobutyl group confers differential selectivity fingerprints compared to smaller N-alkyl analogs. The compound's mid-range molecular weight leaves ample room for subsequent optimization via ring substitution without exceeding drug-like property thresholds.

ADME Property Baseline Establishment for CNS-Penetrant Chemical Series

The predicted logP of ~2.9–3.1 and MW of 261 Da place this compound within the desirable CNS MPO (Multi-Parameter Optimization) score range of 4–6, based on the Wager et al. CNS drug-like space criteria [3]. Procurement of the isobutyl compound alongside its ethyl and propyl analogs enables parallel determination of experimental logD₇.₄, PAMPA permeability (Pₑ), plasma protein binding (% free), and microsomal stability (CLᵢₙₜ in human/rodent liver microsomes) to construct a comparative ADME dataset. Such head-to-head ADME profiling across the alkyl series would provide the quantitative differentiation data currently absent from the public domain.

Computational Docking and Pharmacophore Model Validation

The isobutyl group's steric bulk (Eₛ ≈ −0.93) and conformational flexibility provide a valuable test case for validating computational docking poses and pharmacophore hypotheses derived from known sigma-1 receptor ligand co-crystal structures or homology models. Comparing predicted binding modes of the isobutyl, isopropyl, and n-propyl variants can identify steric tolerance boundaries within the sigma-1 binding pocket, guiding subsequent analog design without requiring de novo synthesis of untested N-alkyl variants.

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